3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methylsulfanylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S2/c1-16-10-6-9(11(17-10)12(14)15)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMNTURPOFZOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(S1)C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Substitution Protocol
In a representative procedure, thiophene-2-carboxylic acid is treated with 4-chlorobenzenediazonium chloride in the presence of Cu(I) catalysts to install the chlorophenyl group at the 3-position. Subsequent thiolation with methyl disulfide under basic conditions introduces the methylsulfanyl moiety at the 5-position.
Reaction Conditions :
Limitations and Side Reactions
Competing substitution at the 4-position of the thiophene ring reduces regioselectivity, necessitating chromatographic purification. Over-oxidation of the methylsulfanyl group to sulfone derivatives has been observed when using strong oxidizing agents.
Stepwise Assembly via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable precise control over substituent placement. This route is favored for high-purity applications.
Optimization of Thiolation Conditions
The use of anhydrous dimethylformamide (DMF) as a solvent and cesium carbonate as a base minimizes hydrolysis of the methylsulfanyl group. Reaction times exceeding 12 hours lead to desulfurization byproducts.
One-Pot Cyclization Strategies
Cyclocondensation methods offer a streamlined approach by forming the thiophene ring and installing substituents simultaneously.
Gewald Reaction Variant
Adapting the Gewald synthesis, a ketone precursor (4-chlorophenylacetone) reacts with elemental sulfur and methyl thioglycolate in the presence of morpholine. The reaction proceeds via a Knoevenagel intermediate, yielding the thiophene ring with pre-installed substituents.
Reaction Scheme :
Conditions :
Acidic Workup and Purification
The crude product is treated with 10% HCl to hydrolyze the methyl ester to the carboxylic acid. Recrystallization from ethanol/water (3:1) affords the pure compound with >98% HPLC purity.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Direct Functionalization | Short reaction sequence | Low regioselectivity | 42–48% |
| Cross-Coupling | High purity, scalability | Costly catalysts, multi-step | 68–75% |
| One-Pot Cyclization | Atom economy, fewer intermediates | Requires harsh conditions | 55–60% |
Industrial-Scale Production Considerations
For bulk synthesis, the cross-coupling route is preferred despite higher catalyst costs. Continuous flow reactors improve efficiency by reducing reaction times and minimizing thermal degradation. A patented protocol (US11332435B2) highlights the use of oxalyl chloride for in situ generation of acyl chlorides, enhancing reaction rates in THF solvents.
Key Industrial Parameters :
-
Catalyst recovery: 90–95% via filtration
-
Solvent recycling: THF and DMF reused ≥5 cycles
Characterization and Quality Control
Critical quality attributes (CQAs) include:
-
Purity : Assessed via HPLC (C18 column, 0.1% TFA in acetonitrile/water)
-
Regiochemistry : Confirmed by (δ 7.35–7.45 ppm, aromatic protons)
-
Sulfhydryl Content : Titration with iodine solution
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against various bacterial strains is highlighted in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
| Staphylococcus aureus | 0.30 |
| Bacillus subtilis | 0.35 |
These results indicate that the compound is particularly potent against E. coli and P. aeruginosa, which are significant pathogens in clinical settings .
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the findings:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 |
| HepG2 | 10.0 |
The compound's ability to induce cell death at relatively low concentrations suggests its potential as a lead compound in cancer therapy, particularly when used in combination therapies .
Agricultural Applications
The compound's antimicrobial properties extend to agricultural uses, particularly in developing fungicides and herbicides. Research indicates that derivatives of thiophene compounds can effectively inhibit plant pathogens, thus enhancing crop protection.
Case Study: Fungal Inhibition
A study investigated the efficacy of thiophene derivatives against Fusarium species, which are known to cause significant crop losses. The results demonstrated that the compound reduced fungal growth significantly, suggesting its potential use as a natural pesticide.
Materials Science
In materials science, 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid can be utilized in synthesizing conductive polymers and organic semiconductors due to its unique electronic properties.
Conductive Polymer Synthesis
The compound has been incorporated into polymer matrices to enhance electrical conductivity and stability. A comparative analysis of various polymer composites revealed that those containing this thiophene derivative exhibited superior conductivity:
| Polymer Composite | Conductivity (S/m) |
|---|---|
| Poly(3-hexylthiophene) + Additive | 0.15 |
| Poly(3-hexylthiophene) | 0.05 |
This enhancement opens avenues for applications in organic electronics and photovoltaic devices .
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications:
- Absorption : Good oral bioavailability.
- Distribution : Effective tissue distribution due to lipophilicity.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Mainly eliminated via renal pathways.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and molecular properties:
Impact of Substituents on Physicochemical Properties
This modification may also enhance interactions with biological targets through dipole-dipole interactions . Molecular Weight: Higher (309.78 g/mol) due to the additional nitrogen and carbon atoms.
Amino Group (-NH2): The amino-substituted analog (CAS 187949-86-6) introduces hydrogen-bonding capability, which could improve binding affinity to enzymes or receptors.
Acetylamino Group (-NHCOCH3): The acetylamino derivative (508231-11-6) balances hydrophilicity and lipophilicity, offering improved metabolic stability compared to the primary amino group. This substitution is common in prodrug design .
Sulfonamide-Pyrimidine Hybrid (Compound 15) :
- This compound (from ) demonstrates significantly enhanced anticancer activity, attributed to the sulfonamide moiety’s ability to inhibit carbonic anhydrases and the pyrimidine ring’s role in DNA interaction. Its molecular weight (434.90 g/mol) exceeds the target compound, suggesting a trade-off between activity and pharmacokinetic properties .
Biological Activity
3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid, also known as 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H9ClO2S2
- Molecular Weight : 284.77 g/mol
- CAS Number : 203189-46-2
- IUPAC Name : this compound
Biological Activities
The biological activity of this compound has been evaluated in various studies, demonstrating its potential in antibacterial, anticancer, and enzyme inhibitory activities.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial activity against various bacterial strains. For instance:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
The antibacterial mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies suggest it can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation. Specific mechanisms include:
- Inhibition of Tumor Growth : The compound may inhibit key signaling pathways involved in tumor growth.
- Apoptosis Induction : It promotes programmed cell death in cancer cells, which is crucial for effective cancer therapy.
Enzyme Inhibition
Studies have reported that this compound acts as an inhibitor for various enzymes:
| Enzyme | Inhibition Type |
|---|---|
| Acetylcholinesterase | Strong Inhibitor |
| Urease | Strong Inhibitor |
The inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A study conducted by Omar et al. (2020) demonstrated that derivatives of the thiophene ring, including the compound , exhibited significant antibacterial properties against Salmonella typhi and Bacillus subtilis. The study utilized disk diffusion methods to assess the effectiveness of various concentrations . -
Anticancer Mechanism Exploration :
In a separate study, researchers investigated the anticancer effects of thiophene derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation . -
Enzyme Interaction Studies :
Molecular docking studies have shown that this compound binds effectively to acetylcholinesterase, providing insights into its mechanism as an enzyme inhibitor. The binding affinity was quantified using computational methods, revealing a promising potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
